The Discovery and Development of LLY-507: A Potent and Selective SMYD2 Inhibitor
The Discovery and Development of LLY-507: A Potent and Selective SMYD2 Inhibitor
This technical guide provides an in-depth overview of the discovery, development, and characterization of LLY-507, a potent and selective small-molecule inhibitor of the protein-lysine methyltransferase SMYD2. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the epigenetic regulation of cellular processes and the therapeutic potential of targeting SMYD2.
Introduction to SMYD2
SET and MYND domain-containing protein 2 (SMYD2) is a protein-lysine methyltransferase responsible for the monomethylation of various histone and non-histone protein substrates.[1] Overexpression of SMYD2 has been implicated in several types of cancer, including esophageal squamous cell carcinoma, breast cancer, and liver cancer, and is often correlated with a poor prognosis.[2][3][4] The oncogenic role of SMYD2 is attributed to its methylation of key cellular proteins such as the tumor suppressor p53 (at lysine (B10760008) 370), retinoblastoma protein (RB), and other signaling molecules, thereby modulating their activity and contributing to cancer cell proliferation and survival.[2][5][6] Given its role in oncogenesis, SMYD2 has emerged as a compelling therapeutic target for the development of novel anti-cancer agents.
Discovery of LLY-507
LLY-507 was identified as a potent, cell-active, and selective inhibitor of SMYD2.[2][3] Its development provides a valuable chemical probe to investigate the biological functions of SMYD2 in cancer and other diseases.[2][4] The discovery process involved screening for compounds that could effectively inhibit the methyltransferase activity of SMYD2.
Biochemical and Cellular Characterization of LLY-507
Biochemical Potency and Selectivity
LLY-507 demonstrates potent inhibition of SMYD2's methyltransferase activity in biochemical assays. It exhibits high selectivity for SMYD2 over a wide range of other methyltransferases and non-epigenetic targets.[2][7][8]
Table 1: Biochemical Potency of LLY-507 Against SMYD2
| Substrate | IC50 (nM) |
| p53 peptide | <15[9][10] |
| H4 peptide | 31[10] |
Table 2: Selectivity Profile of LLY-507
| Target | Selectivity |
| Other Methyltransferases (including SMYD3) | >100-fold[2][3][7] |
| Non-Methyltransferase Targets | >100-fold[2][3] |
Cellular Activity
LLY-507 is cell-permeable and effectively inhibits SMYD2-mediated methylation of its substrates within a cellular context. It has been shown to reduce the monomethylation of p53 at lysine 370 at submicromolar concentrations.[2][3] Furthermore, LLY-507 inhibits the proliferation of various cancer cell lines in a dose-dependent manner.[2][3][4]
Table 3: Cellular Activity of LLY-507
| Assay | Cell Line | IC50 (µM) |
| p53 Lys370 Methylation Inhibition (Western Blot) | HEK293 (transiently transfected) | <1[3][11] |
| p53 Lys370 Methylation Inhibition (ELISA) | U2OS (transfected) | 0.6[3][10][11] |
| p53 Lys370 Methylation Inhibition (Meso Scale Discovery ELISA) | KYSE-150 (stably expressing SMYD2) | 0.6[3][11] |
| Anti-proliferative Activity | Esophageal, liver, and breast cancer cell lines | Dose-dependent inhibition[2][3][4] |
| Anti-proliferative Activity | A549 (Non-Small Cell Lung Cancer) | 2.13 µg/mL (48h), 0.71 µg/mL (72h)[12] |
| Anti-proliferative Activity | Ovarian Cancer Cell Lines | 1.77 - 2.90[12] |
Mechanism of Action
A high-resolution (1.63 Å) crystal structure of SMYD2 in complex with LLY-507 revealed that the inhibitor binds within the substrate peptide binding pocket.[2][3][4] This binding mode prevents the substrate from accessing the active site, thereby inhibiting the methyltransferase activity of the enzyme. Interestingly, studies have shown that inhibition of SMYD2 by LLY-507 does not lead to significant changes in global histone methylation levels.[2][3][4] This is consistent with findings that SMYD2 is primarily located in the cytoplasm, suggesting its major role is in the methylation of non-histone substrates.[2][3][4]
Experimental Protocols
SMYD2 Biochemical Assay (Scintillation Proximity Assay)
This assay quantifies the methyltransferase activity of SMYD2 by measuring the incorporation of a tritium-labeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) onto a peptide substrate.
-
Materials:
-
Recombinant human SMYD2 enzyme
-
Biotinylated peptide substrate (e.g., p53 residues 361-380 or Histone H4 residues 1-24)
-
[³H]SAM
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., 20 mM Bicine, pH 7.5, 1 mM DTT, 0.005% BSA)
-
LLY-507 or other test compounds
-
-
Procedure:
-
Prepare a reaction mixture containing SMYD2 enzyme, biotinylated peptide substrate, and the test compound (LLY-507) in the assay buffer.
-
Initiate the reaction by adding [³H]SAM.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing unlabeled SAM and streptavidin-coated SPA beads.
-
Allow the beads to settle and capture the biotinylated, [³H]-methylated peptide.
-
Measure the radioactivity using a scintillation counter. The signal is proportional to the amount of methylated peptide.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.[3]
-
Cellular p53 Methylation Assays
This method qualitatively and semi-quantitatively assesses the level of p53 methylation in cells treated with LLY-507.
-
Materials:
-
HEK293 cells
-
Plasmids encoding FLAG-tagged SMYD2 and FLAG-tagged p53
-
Transfection reagent
-
LLY-507
-
Cell lysis buffer
-
Primary antibodies: anti-FLAG, anti-monomethyl-p53 (Lys370), anti-total p53, and a loading control (e.g., anti-β-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Procedure:
-
Co-transfect HEK293 cells with FLAG-SMYD2 and FLAG-p53 plasmids.
-
Treat the transfected cells with varying concentrations of LLY-507 for a specified duration (e.g., 28 hours).[10]
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against monomethyl-p53 (Lys370), total p53, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of p53 methylation.[3][11]
-
This quantitative assay measures the level of p53 methylation in cell lysates.
-
Materials:
-
U2OS or KYSE-150 cells
-
Transfection reagents (if necessary)
-
LLY-507
-
Cell lysis buffer
-
Capture antibody (e.g., anti-total p53)
-
Detection antibody (anti-monomethyl-p53 Lys370)
-
HRP-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution
-
-
Procedure:
-
Seed cells in a multi-well plate and treat with different concentrations of LLY-507 for a set time (e.g., 15 hours).[3][11]
-
Lyse the cells and add the lysates to wells pre-coated with the capture antibody.
-
Incubate to allow the capture of total p53.
-
Wash the wells and add the detection antibody specific for monomethylated p53 (Lys370).
-
Incubate, then wash and add the HRP-conjugated secondary antibody.
-
After another incubation and wash, add the substrate solution and allow color to develop.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Normalize the monomethyl-p53 signal to the total p53 level and calculate the IC50 value.[3][11]
-
Cell Proliferation Assay
This assay determines the effect of LLY-507 on the growth of cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., esophageal, liver, breast cancer)
-
Cell culture medium and supplements
-
LLY-507
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of LLY-507.
-
Incubate the cells for a defined period (e.g., 3 to 7 days).[3][10]
-
Add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Plot the cell viability against the drug concentration to determine the dose-response curve and calculate the IC50 or GI50 value.[3][10]
-
Visualizations
SMYD2 Signaling Pathway
References
- 1. protein-g-beads.com [protein-g-beads.com]
- 2. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LLY-507, a cell-active, potent, and selective inhibitor of protein-lysine methyltransferase SMYD2 (Journal Article) | OSTI.GOV [osti.gov]
- 5. Coordination of stress signals by the lysine methyltransferase SMYD2 promotes pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMYD2 Regulates Vascular Smooth Muscle Cell Phenotypic Switching and Intimal Hyperplasia via Interaction with Myocardin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Lysine methyltransferase inhibitors: where we are now - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
